5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
The compound “5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a common structure in many natural compounds and pharmaceuticals . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound also contains a bromine atom and a prop-2-yn-1-yl group, which is a type of alkyne .
Molecular Structure Analysis
The indole group in this compound is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons . The bromine atom likely adds significant weight to the molecule, and the alkyne group could potentially participate in additional reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could be replaced via nucleophilic substitution, or the alkyne could be reduced to an alkene or alkane .Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 5-bromo-1H-indole-2,3-dione, including compounds closely related to 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione, has shown significant antimicrobial activity. A study highlighted the synthesis and antimicrobial testing of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, indicating high antibacterial activity against various bacterial and fungal strains. This suggests a potential for pharmaceutical applications in developing new antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Another study synthesized a series of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and 2-(5-bromo-2-ethoxyindol-3-ylidene)-1-arylethanones through microwave and ultrasound irradiation. These compounds were tested for in vitro antibacterial and antifungal activity, showcasing high efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Chemical Structure and Reactivity
The chemical structure and reactivity of compounds similar to this compound have been studied, providing insights into their potential applications in synthetic chemistry and material science. For instance, the synthesis, characterization, and antimicrobial studies of 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and their transition metal complexes have been explored. These studies reveal how such compounds can coordinate with transition metal ions, suggesting their use in the development of new materials and catalysts (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Synthesis and Characterization
Research into the synthesis and characterization of derivatives of 5-bromo-1H-indole-2,3-dione also contributes to our understanding of these compounds' properties and potential applications. Studies on the synthesis and antimicrobial screening of 1,3-dione with their metal complexes highlight the importance of these compounds in creating potential metal-derived drugs due to their moderate to excellent antimicrobial activity against tested bacteria and fungi (Sampal, Thakur, Rajbhoj, & Gaikwad, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-1-prop-2-ynylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGGOCHTMCUPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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